molecular formula C19H18Cl2N4O2S B2468513 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391930-55-5

2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2468513
CAS No.: 391930-55-5
M. Wt: 437.34
InChI Key: VBRGINVWISPONX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a high-purity synthetic compound intended for research and development purposes. This benzamide derivative features a 1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry and agrochemical research for its diverse biological activities. The molecular structure integrates a 2,4-dichlorobenzamide moiety, an ethylsulfanyl chain, and a 2-methoxyphenyl group, presenting a complex architecture for structure-activity relationship (SAR) studies. Compounds within this chemical class have been investigated for various potential applications, including as inhibitors or modulators of biological pathways. Researchers may explore its utility in developing novel therapeutic agents or as a lead compound in pesticide discovery. Its exact mechanism of action and specific research applications are yet to be fully characterized and represent a promising area for scientific investigation. This product is strictly for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference only.

Properties

IUPAC Name

2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c1-3-28-19-24-23-17(25(19)15-6-4-5-7-16(15)27-2)11-22-18(26)13-9-8-12(20)10-14(13)21/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRGINVWISPONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole in the presence of a base such as triethylamine . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Core

Sulfur-Containing Substituents
  • Similar sulfur-containing substituents, such as thiophene or benzothiazole derivatives, are noted for their role in modulating biological activity .
  • Benzothiazole Derivatives (): Compounds like 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide exhibit enhanced binding affinity due to aromatic sulfur groups, though their bulkiness may reduce solubility compared to the target compound’s simpler ethylsulfanyl group .
Aromatic and Electron-Withdrawing Groups
  • 2-Methoxyphenyl vs. Para-substituted derivatives generally exhibit higher yields (93% for 6l) due to improved reaction kinetics .
  • Dichlorobenzamide vs. Trifluoromethylbenzamide (): The dichloro substituents on the benzamide moiety are electron-withdrawing, similar to the trifluoromethyl group in N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide (K400-03825). Both groups enhance electrophilicity, but the trifluoromethyl group may confer greater metabolic stability .

Tautomerism and Spectral Analysis

  • Thione vs. Thiol Tautomers (): The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would confirm its existence as a thione tautomer, consistent with triazole derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] . Thione forms are stabilized by conjugation, influencing reactivity and biological activity .
  • C=O and C=S Stretching (): The benzamide’s carbonyl group (expected νC=O ~1660–1680 cm⁻¹) and triazole-associated νC=S (~1240–1255 cm⁻¹) would align with spectral data from analogs like S-(4-(substituted benzylideneamino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazol-3-yl) 2-chloroethanethioate (10) .

Data Tables

Table 1: Comparison of Key Structural and Spectral Features

Compound Name Substituents (Triazole Core) Benzamide Substituents Yield (%) νC=O (cm⁻¹) νC=S (cm⁻¹) Biological Activity Reference
Target Compound 5-ethylsulfanyl, 4-(2-methoxyphenyl) 2,4-dichloro N/A ~1680 ~1250 Theoretical antimicrobial N/A
6l () 5-(trifluoromethyl)furan None 93 N/A 1243–1258 Leukotriene inhibition
9g () 5-(thiazolylmethyl) 3-methylphenyl 70 1663 1247 Tyrosinase inhibition
KA11 () Pyridinyl, carbamoyl Substituted aryl 80 N/A N/A MIC = 25 µg/mL (E. coli)

Biological Activity

2,4-Dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be represented as follows:

C16H18Cl2N4S Molecular Weight 366 31 g mol \text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}_4\text{S}\quad \text{ Molecular Weight 366 31 g mol }

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Antifungal Activity

The compound has also shown promising antifungal activity. Its efficacy against dermatophytes and other fungal pathogens was evaluated using standard antifungal susceptibility tests. The results indicated that it could serve as a potential therapeutic agent for treating mycoses.

Case Study: Antifungal Efficacy

A recent study focused on the antifungal properties of triazole derivatives found that 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibited significant activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes involved in the synthesis of ergosterol in fungi and disrupting cellular processes in bacteria.

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